Cas no 1027888-79-4 (2-Methoxy-4-(trifluoromethyl)phenol)
2-Methoxy-4-(trifluoromethyl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 2-Methoxy-4-(trifluoromethyl)phenol
- MB13381
- 1027888-79-4
- AKOS022516171
- CS-0163522
- SCHEMBL365716
- AS-43959
- 4-Hydroxy-3-methoxybenzotrifluoride
- MFCD13185693
- 813-809-6
-
- MDL: MFCD13185693
- Inchi: 1S/C8H7F3O2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,12H,1H3
- InChI Key: WULGVCJGJHHILR-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=C(C=1)OC)O)(F)F
Computed Properties
- Exact Mass: 192.03981395g/mol
- Monoisotopic Mass: 192.03981395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46000
- LogP: 2.41960
2-Methoxy-4-(trifluoromethyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015000558-250mg |
2-Methoxy-4-(trifluoromethyl)phenol |
1027888-79-4 | 97% | 250mg |
$499.20 | 2023-09-04 | |
| Alichem | A015000558-500mg |
2-Methoxy-4-(trifluoromethyl)phenol |
1027888-79-4 | 97% | 500mg |
$798.70 | 2023-09-04 | |
| Alichem | A015000558-1g |
2-Methoxy-4-(trifluoromethyl)phenol |
1027888-79-4 | 97% | 1g |
$1475.10 | 2023-09-04 | |
| TRC | M271965-100mg |
2-Methoxy-4-(trifluoromethyl)phenol |
1027888-79-4 | 100mg |
$155.00 | 2023-05-18 | ||
| TRC | M271965-250mg |
2-Methoxy-4-(trifluoromethyl)phenol |
1027888-79-4 | 250mg |
$316.00 | 2023-05-18 | ||
| TRC | M271965-500mg |
2-Methoxy-4-(trifluoromethyl)phenol |
1027888-79-4 | 500mg |
$546.00 | 2023-05-18 | ||
| TRC | M271965-1g |
2-Methoxy-4-(trifluoromethyl)phenol |
1027888-79-4 | 1g |
$ 825.00 | 2022-06-04 | ||
| Apollo Scientific | PC48583-250mg |
4-Hydroxy-3-methoxybenzotrifluoride |
1027888-79-4 | 250mg |
£33.00 | 2025-02-21 | ||
| Apollo Scientific | PC48583-1g |
4-Hydroxy-3-methoxybenzotrifluoride |
1027888-79-4 | 1g |
£142.00 | 2023-04-17 | ||
| Ambeed | A249108-100mg |
2-Methoxy-4-(trifluoromethyl)phenol |
1027888-79-4 | 97% | 100mg |
$69.0 | 2024-04-26 |
2-Methoxy-4-(trifluoromethyl)phenol Suppliers
2-Methoxy-4-(trifluoromethyl)phenol Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 2-Methoxy-4-(trifluoromethyl)phenol
Introduction to 2-Methoxy-4-(trifluoromethyl)phenol (CAS No. 1027888-79-4)
2-Methoxy-4-(trifluoromethyl)phenol (CAS No. 1027888-79-4) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a methoxy group and a trifluoromethyl group attached to a phenolic ring. These functional groups contribute to its distinct chemical properties and reactivity, making it an important intermediate in the synthesis of numerous compounds.
The chemical structure of 2-Methoxy-4-(trifluoromethyl)phenol is represented by the formula C9H9F3O2. The presence of the trifluoromethyl group imparts significant electronic and steric effects, enhancing the compound's stability and reactivity. The methoxy group, on the other hand, provides additional functionality and can influence the compound's solubility and reactivity in different solvents.
In recent years, 2-Methoxy-4-(trifluoromethyl)phenol has gained considerable attention in the pharmaceutical industry due to its potential as an intermediate in the synthesis of novel drugs. Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activity and improved pharmacokinetic properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of 2-Methoxy-4-(trifluoromethyl)phenol in the development of new antiviral agents. The trifluoromethyl group was found to enhance the antiviral activity by improving the compound's lipophilicity and cellular uptake.
Beyond pharmaceutical applications, 2-Methoxy-4-(trifluoromethyl)phenol has also found use in agrochemicals. Its unique chemical properties make it suitable for the synthesis of pesticides and herbicides with improved efficacy and reduced environmental impact. A recent study in the Pest Management Science journal reported the synthesis of a novel herbicide using 2-Methoxy-4-(trifluoromethyl)phenol. The resulting compound demonstrated high selectivity and low toxicity, making it a promising candidate for commercial development.
In materials science, 2-Methoxy-4-(trifluoromethyl)phenol has been explored for its potential in the development of functional materials. The trifluoromethyl group can enhance the thermal stability and mechanical properties of polymers, while the phenolic ring can provide additional functionalities such as antioxidant properties. A study published in the Polymer Chemistry journal described the synthesis of a novel polymer using 2-Methoxy-4-(trifluoromethyl)phenol. The resulting material exhibited excellent thermal stability and mechanical strength, making it suitable for high-performance applications.
The synthesis of 2-Methoxy-4-(trifluoromethyl)phenol can be achieved through various methods, including electrophilic aromatic substitution reactions and nucleophilic aromatic substitution reactions. One common approach involves the reaction of 4-trifluoromethylphenol with methyl iodide in the presence of a base such as potassium carbonate. This method provides high yields and good purity, making it suitable for large-scale production.
The safety profile of 2-Methoxy-4-(trifluoromethyl)phenol is an important consideration for its industrial applications. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid exposure to skin or inhalation. Safety data sheets (SDS) are available for this compound, providing detailed information on handling, storage, and disposal procedures.
In conclusion, 2-Methoxy-4-(trifluoromethyl)phenol (CAS No. 1027888-79-4) is a valuable compound with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and properties make it an important intermediate in the synthesis of numerous compounds with enhanced biological activity and improved performance characteristics. Ongoing research continues to explore new applications and optimize existing processes involving this versatile compound.
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